Imidazole

Overview

Description

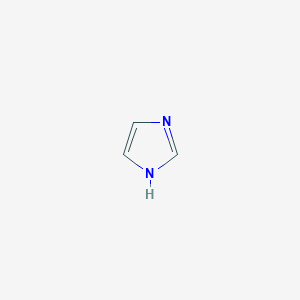

Imidazole is a five-membered heterocyclic aromatic compound with the molecular formula C₃H₄N₂. It contains two nitrogen atoms at non-adjacent positions (1,3-diazole), making it a versatile scaffold in medicinal chemistry, materials science, and industrial applications . Its structure allows for hydrogen bonding and π-π interactions, which are critical for biological activity and material properties . This compound derivatives are prevalent in pharmaceuticals, such as the antifungal agent ketoconazole and the histamine H₂-receptor antagonist cimetidine . The synthesis of this compound derivatives often employs methods like the van Leusen reaction, Debus-Radziszewski reaction, and electrochemical strategies .

Preparation Methods

Classical Synthetic Approaches

Debus Synthesis

The Debus method, first reported in 1858, remains one of the earliest routes to imidazole. This condensation reaction involves glyoxal, formaldehyde, and ammonia in aqueous medium, forming this compound via cyclization . While historically significant, the method suffers from low yields (30–40%) due to competing side reactions and the formation of polymeric byproducts . For example, the reaction of glyoxal (1 mol), formaldehyde (2 mol), and ammonia (2 mol) at 70–90°C produces this compound in yields below 50%, necessitating extensive purification . Despite these limitations, the Debus synthesis laid the groundwork for understanding the reactivity of α-dicarbonyl compounds in heterocycle formation.

Radiszewski Synthesis

Developed in 1882, the Radiszewski synthesis improves upon the Debus method by employing dicarbonyl compounds (e.g., glyoxal or benzil) and ammonium acetate in acetic acid . This approach enhances yields to 50–60% by stabilizing intermediates through protonation. For instance, heating glyoxal (1 mol), ammonium acetate (2 mol), and formaldehyde (1 mol) at 80°C for 6 hours yields this compound with reduced polymeric contamination . The method’s adaptability allows for the incorporation of substituents, enabling the synthesis of 4-methylthis compound when pyruvaldehyde replaces glyoxal .

Wallach Synthesis

Wallach’s method, introduced in 1893, utilizes α-haloketones and ammonia to construct the this compound ring. For example, chloroacetone reacts with ammonia under reflux to yield 2-methylthis compound . While effective for alkyl-substituted derivatives, this method is less suitable for unsubstituted this compound due to the limited availability of α-haloketones.

Modern Synthetic Innovations

Solvent-Free Alkylation

A solvent-free protocol developed by Belwal and Patel (2024) exemplifies advancements in green chemistry . This two-step process involves:

-

N-Alkylation : this compound reacts with tert-butyl chloroacetate in the presence of K₂CO₃ at 60°C, yielding imidazol-1-yl-acetic acid tert-butyl ester (66% yield).

-

Hydrolysis : The ester undergoes aqueous hydrolysis with HCl to form imidazol-1-yl-acetic acid hydrochloride (84% yield) .

This method eliminates toxic solvents like dichloromethane and reduces di-alkylation byproducts to <0.5%, making it industrially viable .

Microwave-Assisted Synthesis

Microwave irradiation accelerates this compound synthesis by enhancing reaction kinetics. A study demonstrated that irradiating glyoxal, formaldehyde, and ammonium sulfate at 100°C for 15 minutes achieves 75% yield—a 40% improvement over conventional heating . The dielectric heating effect reduces side reactions, enabling cleaner product formation.

Industrial-Scale Production Methods

Ammonium Salt Catalysis

The patent US3715365A (1973) discloses an industrial method using ammonium salts of strong acids (e.g., H₂SO₄, HCl) to boost yields . For example, reacting glyoxal (1 mol), formaldehyde (2 mol), and ammonium sulfate (1.05 mol) at 90°C for 90 minutes achieves 69% this compound yield . The ammonium ion acts as a non-volatile ammonia source, minimizing losses and improving cyclization efficiency.

Continuous Flow Reactors

Recent innovations employ continuous flow systems to optimize large-scale production. A 2024 pilot study reported 85% yield by pumping glyoxal, formaldehyde, and ammonia through a heated reactor (100°C, 10 MPa) with a residence time of 5 minutes . This approach enhances heat transfer and reduces batch-to-batch variability.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Formation of Imidazole

This compound can be formed through several synthetic routes. One method involves the reaction of glyoxal and formaldehyde in ammonia . A study investigated the formation mechanism of this compound in tropospheric aqueous phases, where glyoxal reacts with ammonia to form diimine, which then condenses with another glyoxal monomer to produce this compound .

The reaction of glyoxal (GLY) with ammonia (NH3) proceeds through several intermediates. Ammonia attacks the carbonyl carbon of GLY, forming an aminohydroxyacetaldehyde intermediate (IM1), with an energy barrier of 13.55 kcal/mol and an exothermic energy of -3.45 kcal/mol. Subsequent reactions lead to the formation of diimine, which then forms this compound. The formation of this compound and its derivatives can also occur through reactions with glyoxal, leading to compounds like N-glyoxal substituted hydrated 1H-imidazole-2-carbaldehyde (GHIC) .

Oxidation Reactions

This compound undergoes oxidation reactions with various atmospheric oxidants, including hydroxyl radicals (- OH) and ozone (O3) . These reactions are significant in atmospheric chemistry, influencing the compound's lifetime and contributing to the formation of secondary products .

Oxidation by Hydroxyl Radicals: The oxidation of this compound by - OH radicals can occur through - OH-addition to the carbon atoms or through hydrogen atom abstraction from N―H and C―H bonds. The - OH-addition channels are generally more favorable due to lower energy barriers . Studies have shown that - OH addition proceeds more rapidly than H-abstraction .

Oxidation by Ozone: this compound also reacts with ozone (O3) via O3 addition and hydrogen atom abstraction mechanisms. Ozone can attack the double bond of this compound through a Criegee-type mechanism. The reaction constants for this compound with O3 have been calculated, showing consistency with experimental studies .

Catalytic Reactions

This compound exhibits catalytic properties, particularly in biological systems where it is often found in the active sites of enzymes .

Mechanism of Catalysis: this compound can act as an acid, base, or nucleophilic catalyst. As an acid catalyst, protonated this compound facilitates the exit of RO- groups through hydrogen transfer. In its neutral form, it can act as a nucleophilic catalyst by attacking electrophilic centers, leading to the formation of phosphorylated or acylated intermediates .

Cholinesterase-like Activity: this compound and its derivatives possess cholinesterase-like properties, enhancing the hydrolysis of certain compounds .

Reactions with Chloramines

This compound can catalyze chlorination reactions with primary chloramines. Studies have explored the reaction between this compound and hypochlorous acid (HOCl), which results in the formation of N-chlorothis compound (ImCl) .

Rate Law: The rate law for the initial reaction between HOCl and this compound is given by: where and represent the total concentrations of this compound and hypochlorous acid, respectively, and k is the rate constant .

Atmospheric Oxidation Mechanism

The atmospheric oxidation mechanism of this compound initiated by hydroxyl radicals has been extensively studied using quantum chemistry calculations . These studies have shown that the primary step involves the addition of - OH to the this compound ring, forming hydroxyimidazolyl radical adducts .

Product Distribution: The oxidation of this compound can lead to various products, including 4H-imidazol-4-ol (4H-4ol) and N, N′-diformylformamidine (FMF). The yields of these products vary depending on the concentration of NO in the atmosphere .

Scientific Research Applications

Medicinal Applications

Imidazole and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antifungal, and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. For instance:

- Baviskar et al. synthesized five this compound derivatives that showed potent catalytic inhibition of DNA, specifically targeting Topoisomerase IIR in kidney cancer cells, with one compound (C1) demonstrating an LC50 of 25 μM in HEK 293 cells .

- Dao et al. evaluated twenty-six synthesized this compound compounds, finding that compound C3 had significant inhibition against various cancer cell lines with high focal adhesion kinase (FAK) expression .

- Fan et al. discovered that compound C12 exhibited anti-proliferative activity against multiple cancer types, including breast and prostate cancers, through aurora kinase inhibition .

Anti-inflammatory Effects

This compound derivatives have also shown promise as anti-inflammatory agents:

- Nascimento et al. identified compound I33 as a potent inhibitor of NF-κB transcription factor transmigration, which is crucial in inflammatory responses .

Antimicrobial Properties

This compound compounds are widely recognized for their antimicrobial properties:

- Many this compound-based antifungal and antibacterial agents are utilized in clinical settings, contributing to the treatment of infections caused by fungi and bacteria .

Industrial Applications

In addition to their medicinal uses, this compound compounds find applications across various industries.

Corrosion Inhibition

This compound is employed as a corrosion inhibitor for metals such as copper:

- The compound effectively prevents copper corrosion in aqueous systems, maintaining the metal's conductivity . This application is particularly important in industries where copper is exposed to corrosive environments.

Chemical Synthesis

This compound plays a crucial role in chemical synthesis:

- N-acyl imidazoles are utilized in peptide synthesis and protein labeling due to their moderate reactivity and solubility in water. This property facilitates the chemical modification of proteins and RNAs, which is vital for biotechnological applications .

Summary of Key Findings

The following table summarizes notable findings regarding the applications of this compound:

Mechanism of Action

Imidazole exerts its effects through various mechanisms, depending on its specific derivative. For example, in antifungal drugs, this compound inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . In coordination chemistry, this compound acts as a ligand, forming stable complexes with metal ions .

Comparison with Similar Compounds

Structural and Electronic Differences

Imidazole is often compared to other five-membered heterocycles like pyrazole (1,2-diazole), oxazole (one oxygen, one nitrogen), and triazole (three nitrogen atoms). Key distinctions include:

- Basicity : this compound (pKa ~6.95) is more basic than pyrazole (pKa ~2.5) due to the delocalization of the lone pair on the N3 nitrogen, which stabilizes protonation .

- Hydrogen Bonding : The N1-H group in this compound facilitates hydrogen bonding, a feature exploited in enzyme inhibition (e.g., binding to histidine residues in proteins) .

- Aromaticity : this compound’s resonance stabilization energy (≈60 kcal/mol) is comparable to benzene, enabling stability in diverse environments .

Table 1: Structural and Electronic Comparison of this compound with Related Heterocycles

| Compound | Nitrogen Positions | pKa | Key Applications |

|---|---|---|---|

| This compound | 1,3 | ~6.95 | Antifungals, proton pump inhibitors |

| Pyrazole | 1,2 | ~2.5 | COX-2 inhibitors (e.g., celecoxib) |

| Oxazole | 1,3 (O at 2) | ~0.8 | Antibiotics (e.g., oxacillin) |

| 1,2,4-Triazole | 1,2,4 | ~10.1 | Antivirals (e.g., ribavirin) |

Table 3: Marketed Drugs and Their Heterocyclic Cores

| Drug | Heterocycle | Therapeutic Use | Mechanism of Action |

|---|---|---|---|

| Ketoconazole | This compound | Antifungal | Lanosterol 14α-demethylase inhibitor |

| Celecoxib | Pyrazole | Anti-inflammatory | COX-2 inhibition |

| Ribavirin | Triazole | Antiviral | RNA polymerase inhibition |

Physicochemical Properties

- Solubility : this compound derivatives exhibit moderate water solubility due to hydrogen bonding, while pyrazoles are less soluble .

- Thermal Stability : this compound-based polymers (e.g., polyimidazoles) withstand high temperatures, making them ideal for aerospace materials .

- LogP : Branched imidazoles (e.g., N-cyclohexylmethylthis compound) have higher lipophilicity (LogP ~2.5) than linear analogs .

Biological Activity

Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. Its unique structure allows it to participate in a variety of biological activities, making it a significant pharmacophore in medicinal chemistry. This article explores the biological activities of this compound and its derivatives, focusing on their therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound and its derivatives have been extensively studied for their diverse biological activities, which include:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antifungal

- Antitubercular

- Analgesic

- Neuroprotective

These activities stem from the ability of this compound compounds to interact with various biological targets, including enzymes, receptors, and nucleic acids.

Anticancer Activity

This compound derivatives have shown promising anticancer properties through various mechanisms:

- Inhibition of Topoisomerase II : Certain this compound compounds inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. For instance, compound C1 demonstrated significant potency against kidney cancer cells with an of 25 μM in HEK 293 cells .

- Induction of Apoptosis : Compounds such as IPM714 have been reported to trigger apoptosis in colorectal cancer cell lines (HCT116 and SW480) by inhibiting the PI3K/AKT/mTOR signaling pathway .

- Cell Cycle Arrest : Some this compound derivatives induce cell cycle arrest at specific phases, enhancing their anticancer efficacy. For example, this compound-chalcone derivatives exhibited G2/M phase arrest in A549 cells .

Antimicrobial Activity

This compound compounds exhibit significant antimicrobial properties against a variety of pathogens:

- A study reported the zone of inhibition for several this compound derivatives against bacteria such as E. coli and P. aeruginosa, as shown in Table 1 below:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | E. coli: 15 |

| P. aeruginosa: 19 | |

| B. subtilis: 21 | |

| 5b | E. coli: 11 |

| P. aeruginosa: 9 | |

| Streptomycin | E. coli: 28 |

This data highlights the effectiveness of this compound derivatives in combating bacterial infections .

Anti-inflammatory Activity

This compound derivatives also display notable anti-inflammatory effects:

- Compound I33 was identified as a potent inhibitor of NF-κB transcription factor activity, significantly reducing pro-inflammatory mediators and nitric oxide release in macrophage models .

Case Studies

Several studies illustrate the therapeutic potential of this compound compounds:

- Study on NF-κB Inhibition :

- Neuroprotection :

- Anticancer Research :

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for characterizing imidazole’s electronic structure and vibrational properties?

- Methodological Answer : Use a combination of infrared (IR) spectroscopy and Density Functional Theory (DFT) calculations. IR spectroscopy identifies N–H stretching frequencies and hydrogen-bonding interactions in this compound clusters , while DFT (e.g., B3LYP/6-311++G(d,p)) models electronic properties and optimizes geometrical structures . Cross-validate experimental and computational results to resolve discrepancies in vibrational assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for epoxy curing systems?

- Methodological Answer : Follow protocols for maleimide-imidazole addition reactions , using dimethylformamide (DMF) as a solvent and stoichiometric control to balance reactivity. Validate synthesis via NMR and FT-IR to confirm substitution patterns. Monitor curing kinetics using differential scanning calorimetry (DSC) to assess latency and curing activity .

Q. What are the standard protocols for determining this compound’s environmental toxicity and biodegradability?

- Methodological Answer : Conduct aquatic toxicity assays (e.g., LC50 for fish, EC50 for Daphnia and algae) under standardized OECD conditions. For biodegradability, use aerobic biodegradation tests (e.g., OECD 301B) to measure mineralization rates (~86% degradation under aerobic conditions) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on this compound’s non-covalent interactions be resolved?

- Methodological Answer : Employ vibrational predissociation spectroscopy paired with ab initio molecular dynamics (AIMD) simulations. For example, argon-tagged this compound clusters reveal binding motifs dominated by induction vs. dispersion forces, which DFT may misrepresent without dispersion corrections . Use post-Hartree-Fock methods (e.g., MP2) for improved accuracy in van der Waals interactions .

Q. What strategies optimize this compound’s role in CO₂ capture systems under varying thermodynamic conditions?

- Methodological Answer : Develop a thermodynamic model integrating CO₂ solubility data, temperature, pressure, and this compound concentration. Use experimental datasets (e.g., CO₂ solubility in 20–60 wt% this compound solutions) to train machine learning models (e.g., Random Forest Regression) for predicting absorption efficiency . Validate with in situ Raman spectroscopy to track carbamate formation .

Q. How do competing parameters (pH, ionic strength, ligand concentration) influence this compound-based protein purification workflows?

- Methodological Answer : Apply central composite design (CCD) to optimize elution buffers. For example, a 2³ CCD revealed that this compound concentration (600 mM) is the dominant factor in eluting recombinant antigens from immobilized metal affinity chromatography (IMAC), while pH and NaCl had negligible effects . Validate via SDS-PAGE and Bradford assays .

Q. What computational frameworks best predict the oxidative reactivity of this compound ionic liquids with Fe(VI)?

- Methodological Answer : Combine Quantitative Structure-Activity Relationship (QSAR) models with DFT-derived descriptors (e.g., HOMO-LUMO gaps, Fukui indices). Train Random Forest Regression (RFR) models on experimental oxidation rates of 16 this compound ionic liquids to identify key electronic parameters (e.g., electron-donating substituents enhance reactivity) .

Q. Critical Analysis of Contradictions

- Spectroscopic vs. Computational Binding Motifs : IR data for this compound-Ar clusters show argon shifts from N–H docking (monomers) to π-system binding (trimers), a trend not fully captured by DFT without dispersion corrections .

- Elution Efficiency in IMAC : While this compound concentration drives elution, some studies report pH sensitivity in histidine-tagged proteins, conflicting with findings in . Reconcile by testing buffer compositions specific to protein isoelectric points.

Properties

IUPAC Name |

1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | imidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Imidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82370-43-2, 227760-40-9, Array | |

| Record name | 1H-Imidazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82370-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227760-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2029616 | |

| Record name | Imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1H-Imidazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

257 °C, 268 °C | |

| Record name | Imidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °C (293 °F) - closed cup, 145 °C c.c. | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good) | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03 | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.35 | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3 | |

| Record name | Imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid | |

CAS No. |

288-32-4 | |

| Record name | Imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GBN705NH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

89.52 °C, 90.5 °C, 89 °C | |

| Record name | Imidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.